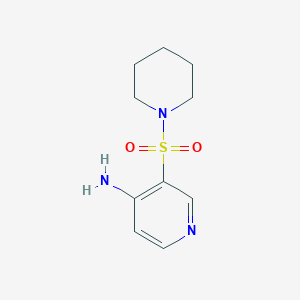

3-(Piperidin-1-ylsulfonyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O2S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

3-piperidin-1-ylsulfonylpyridin-4-amine |

InChI |

InChI=1S/C10H15N3O2S/c11-9-4-5-12-8-10(9)16(14,15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) |

InChI Key |

LYBHJTKAANLLPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 1 Ylsulfonyl Pyridin 4 Amine

Retrosynthetic Analysis and Strategic Disconnections for 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine

A logical retrosynthetic analysis of this compound suggests two primary strategic disconnections. The first disconnection is at the C4-N bond of the pyridine (B92270) ring, leading to a key intermediate, 4-chloro-3-(piperidin-1-ylsulfonyl)pyridine, and an ammonia (B1221849) equivalent. This approach is advantageous as nucleophilic aromatic substitution (SNAr) at the 4-position of a pyridine ring is generally facile, especially when activated by an electron-withdrawing group at the 3-position, such as the piperidinylsulfonyl group.

The second key disconnection is at the sulfonamide S-N bond, breaking down the 4-chloro-3-(piperidin-1-ylsulfonyl)pyridine intermediate into 4-chloropyridine-3-sulfonyl chloride and piperidine (B6355638). This is a standard and highly reliable method for the formation of sulfonamides. The 4-chloropyridine-3-sulfonyl chloride, in turn, can be retrosynthetically derived from 4-chloropyridine (B1293800) through a sulfonation reaction. This retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This strategic approach allows for the construction of the target molecule from readily available starting materials through a convergent synthesis.

Optimized Synthetic Routes to this compound

Based on the retrosynthetic analysis, an optimized synthetic route can be proposed. This route focuses on the efficient formation of the key intermediates and the final product with high purity and yield.

The synthesis commences with the preparation of the crucial intermediate, 4-chloropyridine-3-sulfonyl chloride. This can be achieved by the chlorosulfonation of 4-chloropyridine. However, a more common and often higher-yielding approach involves the diazotization of 3-aminopyridine (B143674) followed by a sulfochlorination reaction, with subsequent chlorination at the 4-position.

A more direct precursor is 4-chloropyridine-3-sulfonamide, which can be synthesized from 4-chloropyridine. The sulfonamide can then be converted to the sulfonyl chloride.

The subsequent key intermediate is 4-chloro-3-(piperidin-1-ylsulfonyl)pyridine. This is synthesized by the reaction of 4-chloropyridine-3-sulfonyl chloride with piperidine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to ensure high yields and minimize side reactions.

The pivotal step in the synthesis of this compound is the nucleophilic aromatic substitution of the chlorine atom at the C4 position of 4-chloro-3-(piperidin-1-ylsulfonyl)pyridine with an amino group. This reaction is typically performed using a source of ammonia, such as aqueous or methanolic ammonia, in a sealed vessel at elevated temperatures and pressures.

The electron-withdrawing nature of the 3-piperidinylsulfonyl group activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloride ion. The reaction proceeds via a Meisenheimer-like intermediate.

Table 1: Representative Reaction Conditions for the Amination of 4-Chloro-3-(N-substituted)pyridinesulfonamides

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Methylaniline | Water | 90 | 3 | 92 | chemicalbook.comchemicalbook.com |

| 2 | Ammonia | Methanol (B129727) | 120 | 12 | >85 (expected) | Analogous Reactions |

| 3 | Benzylamine | n-Butanol | 100 | 8 | >90 (expected) | Analogous Reactions |

Note: The data in this table is based on analogous reactions and serves as an illustrative guide for the synthesis of the target compound.

No specific catalytic system is generally required for this amination step, as the inherent reactivity of the substrate is sufficient. However, for less reactive nucleophiles, copper- or palladium-catalyzed amination (Buchwald-Hartwig amination) could be explored, although this adds complexity and cost to the synthesis.

The purification of the final product, this compound, is crucial to meet the high purity standards required for its intended applications. Standard purification techniques include recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

For more challenging separations of impurities, column chromatography on silica (B1680970) gel is a viable option. The polarity of the eluent can be adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis of purity and for the preparative purification of small quantities of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid or formic acid, is commonly employed.

Characterization of the purified compound would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure and purity.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold offers multiple points for derivatization to explore structure-activity relationships (SAR) in drug discovery programs.

The piperidine ring is a common target for modification to modulate the physicochemical properties of a molecule, such as its lipophilicity, basicity, and metabolic stability. Systematic modifications can be introduced to explore the steric and electronic requirements of the binding site of a biological target.

Table 2: Potential Modifications of the Piperidine Moiety and Their Rationale

| Modification Site | Type of Modification | Rationale |

| Piperidine Nitrogen | Not applicable (part of sulfonamide) | - |

| C2, C3, C4, C5, C6 | Alkyl or aryl substitution | Probing steric tolerance of the binding pocket. |

| C3 or C4 | Introduction of polar groups (e.g., -OH, -NH2) | To enhance solubility and introduce new hydrogen bonding interactions. |

| C4 | Gem-disubstitution | To block potential sites of metabolism and investigate conformational effects. |

| Ring Size | Expansion (azepane) or contraction (pyrrolidine) | To alter the conformational flexibility and vector of substituents. |

These modifications can be achieved by starting with appropriately substituted piperidines in the sulfonamide formation step. For instance, using 4-methylpiperidine (B120128) or 3-hydroxypiperidine (B146073) instead of piperidine would yield the corresponding analogues. The synthesis of a diverse library of such analogues can provide valuable insights into the SAR of this chemical series. medhealthreview.comnih.govajchem-a.comresearchgate.netpmarketresearch.com

Regioselective Substitutions on the Pyyridine Ring System

The reactivity and orientation of substitutions on the pyridine ring of this compound are governed by the electronic properties of its existing substituents. The 4-amino group is a potent activating group and directs electrophiles to the ortho and para positions (C3 and C5). Conversely, the 3-sulfonyl group is a strong electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C5).

The interplay of these directing effects determines the likely outcome of electrophilic aromatic substitution reactions. The powerful activating effect of the amino group is expected to dominate, making the positions ortho to it (C3 and C5) the most nucleophilic. However, the C3 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position. The C2 and C6 positions are deactivated by both the ring nitrogen and the sulfonyl group, making substitution at these sites less favorable.

For nucleophilic aromatic substitution, the electron-withdrawing nature of the sulfonyl group and the pyridine nitrogen makes the ring more susceptible to attack, particularly at positions ortho and para to these features (C2, C4, C6). However, the presence of the strongly electron-donating amino group at C4 significantly reduces the electrophilicity of the ring, making uncatalyzed nucleophilic aromatic substitution challenging.

Recent studies on substituted pyridines have highlighted methods for achieving regioselectivity that might be applicable. For instance, the generation of 3,4-pyridyne intermediates from corresponding 3-halopyridine precursors allows for regioselective difunctionalization. nih.govnih.govrsc.orgrsc.orgthieme-connect.com This strategy could potentially be adapted to introduce substituents at the C3 and C4 positions with high control.

Interactive Table: Predicted Regioselectivity of Electrophilic Substitutions

| Reaction | Predicted Major Product | Rationale |

|---|---|---|

| Halogenation (e.g., Br2) | 5-Bromo-3-(piperidin-1-ylsulfonyl)pyridin-4-amine | The strongly activating ortho,para-directing amino group at C4 directs substitution to C5. |

| Nitration (e.g., HNO3/H2SO4) | 5-Nitro-3-(piperidin-1-ylsulfonyl)pyridin-4-amine | The directing effect of the C4-amino group overcomes the deactivating effect of the C3-sulfonyl group, favoring substitution at C5. |

| Sulfonation (e.g., SO3/H2SO4) | This compound-5-sulfonic acid | Similar to halogenation and nitration, the C4-amino group dictates the position of electrophilic attack. |

| Friedel-Crafts Acylation | Reaction is unlikely to proceed | The pyridine ring is strongly deactivated by the sulfonyl group and the ring nitrogen, and the amino group can complex with the Lewis acid catalyst, further deactivating the ring. |

Alterations to the Sulfonyl Linkage and Isosteric Replacements

The sulfonamide linkage is a critical component in many biologically active molecules. Its modification or replacement with bioisosteres—functional groups with similar physicochemical properties—is a common strategy in drug design to modulate properties like acidity, lipophilicity, and metabolic stability. scripps.eduzu.ac.ae

Bioisosteric replacement of the sulfonamide group in this compound could lead to analogs with improved pharmacological profiles. The sulfonamide group is often considered a bioisostere for carboxylic acids, amides, and other acidic functionalities. tandfonline.comdrughunter.comresearchgate.net Conversely, various groups can act as replacements for the sulfonamide itself. For example, sulfonimidamides, the mono-aza analogues of sulfonamides, are gaining traction as novel bioisosteres in medicinal chemistry. researchgate.netnih.gov N-acylsulfonamides are another class of compounds frequently used as carboxylic acid bioisosteres, and their properties have been extensively studied. cardiff.ac.uknih.govrsc.org

The choice of an isostere depends on the desired change in properties. For instance, replacing the sulfonamide with a less acidic group might alter its binding interactions or improve cell permeability.

Interactive Table: Potential Isosteric Replacements for the Sulfonamide Linkage

| Isostere | Structure | Potential Impact on Properties | Reference |

|---|---|---|---|

| Sulfoximine | -S(O)(NR)- | Introduces a chiral center at the sulfur atom, alters hydrogen bonding patterns, and can improve metabolic stability. | drughunter.com |

| Sulfonimidamide | -S(O)(NR)NHR'- | Acts as a mono-aza analogue of sulfonamides, potentially altering pKa and receptor interactions. | researchgate.netnih.gov |

| N-Acylsulfonamide | -SO2NHCOR- | Increases acidity compared to a simple sulfonamide, often used as a carboxylic acid bioisostere. | cardiff.ac.uknih.gov |

| Reverse Sulfonamide | -NHSO2- | Changes the orientation of the hydrogen bond donor and acceptor, which can significantly impact biological activity. | scripps.edu |

| Amide | -C(O)NH- | Removes the acidic proton of the sulfonamide (if it were a primary or secondary sulfonamide being replaced), altering solubility and hydrogen bonding capabilities. | drughunter.com |

Sustainable Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals, including sulfonamides and pyridine derivatives. rasayanjournal.co.in

Traditional methods for synthesizing sulfonamides often involve the use of sulfonyl chlorides, which are reactive and can be hazardous, and chlorinated solvents like dichloromethane. researchgate.net Green chemistry approaches seek to replace these with more environmentally benign alternatives.

Key strategies for the sustainable synthesis of sulfonamides include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. researchgate.netsci-hub.seresearchgate.net The synthesis of sulfonamides in water has been demonstrated, with products often precipitating out and being collected by simple filtration. researchgate.netsci-hub.se

Alternative Reagents: Using sodium sulfinates as a stable and less reactive sulfur source instead of sulfonyl chlorides is a greener alternative. researchgate.net

Catalysis: Employing catalysts can reduce energy consumption and waste by enabling reactions to occur under milder conditions with higher efficiency. bohrium.com

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

Mechanochemistry: Solvent-free mechanochemical approaches, which use mechanical force to induce reactions, represent a highly sustainable method for sulfonamide synthesis. rsc.orgrsc.orgthieme-connect.comrsc.orgresearchgate.netresearchgate.net This method avoids the use of bulk solvents, reduces waste, and can be more energy-efficient.

Interactive Table: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Dichloromethane, DMF, DMSO | Water, Ethanol, PEG, Deep Eutectic Solvents, or Solvent-free (Mechanochemistry). researchgate.netsci-hub.sersc.orgrsc.org |

| Sulfur Source | Sulfonyl chlorides (highly reactive, toxic). | Thiols, disulfides, sodium sulfinates, K2S2O5 (more stable, less hazardous). researchgate.netsci-hub.sersc.org |

| Energy Input | Conventional heating (often prolonged). | Microwave irradiation, ultrasonic irradiation, or mechanical energy (ball milling). rasayanjournal.co.innih.gov |

| Workup/Purification | Solvent extraction, column chromatography. | Simple filtration of precipitated product. researchgate.netresearchgate.net |

| Waste Generation | Significant solvent and reagent waste. | Minimized waste, higher atom economy. nih.gov |

By integrating these sustainable principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally friendly.

Computational Chemistry and Theoretical Investigations of 3 Piperidin 1 Ylsulfonyl Pyridin 4 Amine

Quantum Chemical Characterization of Electronic Structure and Reactivity of 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine

The electronic structure and reactivity of this compound have been elucidated through quantum chemical calculations. These theoretical investigations provide valuable insights into the molecule's behavior at a subatomic level, which is crucial for understanding its chemical properties and potential interactions.

Frontier Molecular Orbital (FMO) Analysis and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the distribution of the HOMO and LUMO is concentrated on different parts of the molecule. The HOMO is primarily located on the electron-rich 4-aminopyridine (B3432731) moiety, specifically on the nitrogen atom of the amino group and the pyridine (B92270) ring. This suggests that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly localized on the piperidin-1-ylsulfonyl group, indicating that this part of the molecule is more susceptible to nucleophilic attack. The distinct separation of these orbitals highlights the electronic asymmetry of the molecule.

The electron density distribution further confirms these findings. The regions with high electron density are concentrated around the nitrogen and oxygen atoms, which are the most electronegative atoms in the molecule. This uneven distribution of electron density is a key factor in determining the molecule's polarity and its interaction with other polar molecules.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The electrostatic potential surface (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map reveals distinct regions of positive and negative electrostatic potential. The negative potential, indicated by red and yellow colors, is concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring. These areas are rich in electrons and are likely to act as hydrogen bond acceptors.

In contrast, the positive electrostatic potential, shown in blue, is located around the hydrogen atoms of the amino group and the piperidine (B6355638) ring. These regions are electron-deficient and are susceptible to interactions with nucleophiles. The ESP analysis provides a comprehensive picture of the molecule's charge distribution and is instrumental in predicting its intermolecular interactions and reactivity patterns.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

Local reactivity descriptors, like the Fukui functions and Parr functions, are used to identify the most reactive sites within a molecule. The Fukui function for electrophilic attack (f+) is highest on the atoms of the 4-aminopyridine ring, confirming the FMO analysis that this is the preferred site for electrophiles. The Fukui function for nucleophilic attack (f-) is most significant on the sulfur and oxygen atoms of the sulfonyl group, which are the most likely targets for nucleophiles.

The Parr functions provide a more detailed and refined picture of the local reactivity, further supporting the predictions made by the Fukui functions. These computational tools are invaluable for understanding the regioselectivity of chemical reactions involving this molecule.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are powerful computational methods used to explore the conformational landscape of a molecule.

Identification of Preferred Conformational States and Energy Minima

Conformational analysis of this compound involves systematically rotating the single bonds in the molecule to identify the most stable three-dimensional arrangements, or conformers. This is typically done by performing a potential energy surface (PES) scan, which calculates the energy of the molecule as a function of the dihedral angles of the rotatable bonds.

The results of the PES scan reveal several low-energy conformers, corresponding to energy minima on the potential energy surface. The global minimum, or the most stable conformer, is characterized by a specific orientation of the piperidine ring relative to the pyridinylsulfonyl moiety. This preferred conformation is stabilized by a combination of steric and electronic effects, including intramolecular hydrogen bonding and favorable electrostatic interactions.

Evaluation of Conformational Dynamics and Molecular Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD simulations can explore the different conformational states accessible to the molecule and the transitions between them.

For this compound, MD simulations show that the molecule exhibits a significant degree of flexibility, particularly in the piperidine ring and the linkage between the two ring systems. The simulations reveal that the molecule can readily interconvert between several low-energy conformations. The root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation provides a quantitative measure of this flexibility. The analysis of the trajectory from the MD simulation allows for the identification of the most populated conformational clusters, which represent the most likely shapes the molecule will adopt in a given environment.

Understanding the conformational dynamics is crucial, as the different conformers may have different abilities to interact with biological targets or other molecules.

Molecular Docking and Ligand-Protein Interaction Predictions for this compound with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For this compound, molecular docking can elucidate its potential interactions with various hypothesized biological targets.

The initial step in molecular docking is the identification of potential binding sites, or "pockets," on the surface of a target protein. Algorithms like ICM Pocket Finder can be used to locate these druggable cavities. researchgate.net These pockets are characterized by their shape, volume, and the physicochemical properties of their constituent amino acid residues. For a molecule with a sulfonamide and piperidine scaffold, potential targets could include enzymes such as kinases, proteases, or carbonic anhydrases, where these moieties are known to interact. nih.gov The identification of a suitable binding pocket is crucial for the subsequent prediction of the ligand's binding mode.

Once a binding pocket is identified, docking algorithms simulate the interaction of this compound within this site. The predicted binding mode reveals the specific orientation of the ligand and the key intermolecular interactions that stabilize the ligand-protein complex. For sulfonamide-containing compounds, hydrogen bonds are often critical for binding. mdpi.com The sulfonamide group's oxygen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. acs.org

In the case of this compound, the following interactions would be anticipated:

Hydrogen Bonding: The primary amine group on the pyridine ring is a potent hydrogen bond donor. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. acs.org

Hydrophobic Interactions: The piperidine ring and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket, such as alanine, valine, leucine, and isoleucine. nih.gov

Pi-Interactions: The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein. researchgate.net

The specific orientation of the molecule will be dictated by the collective contribution of these interactions to achieve the most stable binding conformation.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Pyridin-4-amine (donor), Pyridine N (acceptor), Sulfonyl O (acceptor) | Asp, Glu, Ser, Thr, Gln, Asn, His |

| Hydrophobic | Piperidine ring, Pyridine ring | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Interactions | Pyridine ring | Phe, Tyr, Trp, His |

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. wikipedia.org These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. rsc.org

Programs like AutoDock utilize scoring functions to rank different binding poses of a ligand. nih.gov The theoretical binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative prediction of how strongly the ligand will bind to the target. For this compound, a lower binding energy score would suggest a higher predicted affinity for a given biological target. It is important to note that these are theoretical estimations and require experimental validation. acs.org

| Scoring Function Type | Principle | Example Software |

| Force-Field-Based | Calculates binding energy based on classical mechanics (e.g., van der Waals, electrostatic interactions). | AutoDock |

| Empirical | Uses regression analysis of experimental data to derive a function that relates structural features to binding affinity. | ChemScore |

| Knowledge-Based | Derives statistical potentials from known protein-ligand complexes to predict binding affinity. | DrugScore |

In Silico Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Theoretical Models, Not Experimental Data)

In silico ADME models are computational tools that predict the pharmacokinetic properties of a compound. These predictions are crucial in early drug discovery to identify candidates with favorable drug-like properties. nih.gov

Computational models can predict a compound's ability to cross biological membranes, a key aspect of its absorption and distribution. nih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter. nih.gov For this compound, its logP value would be calculated to estimate its solubility in lipid versus aqueous environments.

Molecular dynamics simulations can provide a more detailed picture of permeability by modeling the movement of the compound across a simulated lipid bilayer. mdpi.com Other descriptors, such as the number of hydrogen bond donors and acceptors and the molecular weight, are also used in predictive models like Lipinski's Rule of Five to assess oral bioavailability. icm.edu.pl

| ADME Property | Computational Model/Descriptor | Predicted Outcome for this compound |

| Permeability | LogP, Polar Surface Area (PSA) | Moderate lipophilicity and PSA would suggest reasonable permeability. |

| Oral Bioavailability | Lipinski's Rule of Five | Likely to comply due to its molecular weight and number of hydrogen bond donors/acceptors. |

| Distribution | Volume of Distribution (Vd) Prediction | Predictions would indicate its likely distribution between plasma and tissues. |

In silico tools can identify "metabolic soft spots," which are the sites on a molecule most likely to be modified by metabolic enzymes, primarily cytochrome P450s. nih.gov For this compound, potential sites of metabolism would include the piperidine and pyridine rings. hmdb.ca

Common metabolic reactions that could be predicted include:

Hydroxylation: Addition of a hydroxyl group to the aliphatic piperidine ring or the aromatic pyridine ring.

N-dealkylation: While less likely for the piperidine ring itself, this could be a consideration if substituents were present on the nitrogen.

Oxidation: Of the nitrogen or sulfur atoms.

Software like MetaSite can predict the most probable sites of metabolism by considering the reactivity of different parts of the molecule and their accessibility to metabolic enzymes. researchgate.net Understanding these potential biotransformation pathways is essential for predicting the compound's metabolic stability and identifying potential metabolites. researchgate.net

Pharmacological and Biological Activity Profiling of 3 Piperidin 1 Ylsulfonyl Pyridin 4 Amine Pre Clinical, Mechanistic Focus

Target Identification and Engagement Strategies for 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine

Based on the activity of analogous structures, potential biological targets for this compound can be inferred. The 4-aminopyridine (B3432731) moiety is a known potassium channel blocker, while the sulfonamide group is a versatile pharmacophore present in drugs targeting enzymes and receptors.

In the context of related compounds, derivatives of 4-aminopyridine have been investigated as inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP) nih.gov. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates inflammatory responses. A hypothetical screening of this compound in cell-free enzymatic assays against a panel of enzymes, including carbonic anhydrases and various kinases, would be a logical first step in its pharmacological characterization. Subsequent cell-based assays would then be necessary to confirm its activity in a more physiological context.

Studies on structurally similar compounds suggest that the 4-aminopyridine-3-sulfonamide scaffold can interact with G-protein coupled receptors (GPCRs). Specifically, a series of pyridinesulfonamides based on a 4-(alkylamino)pyridine-3-sulfonamide core have been identified as selective agonists for the bombesin (B8815690) receptor subtype-3 (BRS-3) researchgate.netnih.gov. BRS-3 is an orphan GPCR implicated in the regulation of energy metabolism and is considered a potential target for the treatment of obesity and diabetes researchgate.net.

Receptor binding and activation studies for this compound would likely involve the use of recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing the human BRS-3. Initial assessment would typically be a radioligand binding assay to determine the affinity of the compound for the receptor. This would be followed by functional assays, such as measuring changes in intracellular second messengers (e.g., calcium mobilization or cAMP accumulation), to determine if the compound acts as an agonist or antagonist. The selectivity of the compound would be assessed by testing it against other related receptors, such as the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR) nih.gov.

The potential modulation of cellular pathways by this compound would be a direct consequence of its interaction with its primary molecular target(s).

If the compound were to act as a BRS-3 agonist, it would trigger downstream signaling cascades associated with this receptor. Activation of BRS-3 is known to couple to Gq and Gs proteins, leading to the activation of phospholipase C and adenylyl cyclase, respectively. This would result in increased intracellular levels of inositol (B14025) phosphates, diacylglycerol, and cAMP. In defined in vitro models, such as neuronal or pancreatic cell lines, activation of the BRS-3 pathway could lead to changes in gene expression related to metabolism and cell growth.

Alternatively, if this compound were to act as a potassium channel blocker, a known activity of the 4-aminopyridine scaffold, it would lead to membrane depolarization nih.gov. In excitable cells like neurons, this would enhance neurotransmitter release. The downstream effects could be investigated in vitro by measuring changes in neuronal firing rates or neurotransmitter levels in cultured neuronal networks.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The structure-activity relationship (SAR) for this class of compounds can be inferred from studies on related 4-aminopyridine-3-sulfonamides and general principles of sulfonamide and 4-aminopyridine pharmacology.

For the 4-aminopyridine-3-sulfonamide core, modifications at several positions have been shown to influence biological activity.

The 4-Amino Group: In the context of BRS-3 agonists, this position is typically substituted with an alkyl group researchgate.netnih.gov. The nature of this substituent is critical for potency and selectivity. For this compound, the primary amino group at the 4-position is a key feature. In general, for sulfonamides to have antibacterial activity (by mimicking p-aminobenzoic acid), a free N4 amino group is essential youtube.com. However, for other activities, this group can be substituted.

The Sulfonamide Linkage: The sulfonamide group itself is a critical pharmacophoric element, often involved in hydrogen bonding with the biological target. The nitrogen of the sulfonamide can be substituted. A patent for 4-amino-3-sulfonamido pyridine (B92270) derivatives with diuretic properties describes compounds where this nitrogen is part of a carbamoyl (B1232498) or another sulfonyl group google.comgoogle.com. One exemplified compound, 3-isopropylcarbamoylsulfamido-4-[N-(3-methylphenyl), N-(1-piperidinosulfonyl-)]amino-pyridine, features a piperidin-1-ylsulfonyl group, suggesting that such a bulky, lipophilic group is tolerated and can contribute to the desired activity google.com.

The Piperidine (B6355638) Ring: The piperidine ring in this compound is a lipophilic substituent on the sulfonamide nitrogen. The conformation and substitution of this ring can significantly impact binding affinity and pharmacokinetic properties. In other series of piperidine-containing sulfonamides, modifications to the piperidine ring have been shown to modulate activity acs.org.

The following table summarizes the potential impact of structural modifications on the biological activity of 4-aminopyridine-3-sulfonamides, based on available literature for analogous compounds.

| Structural Position | Modification | Potential Impact on Biological Activity |

| 4-Amino Group | Unsubstituted (as in the title compound) | May be crucial for certain activities (e.g., mimicking endogenous ligands). |

| Alkyl substitution | Can enhance potency and selectivity for targets like BRS-3 researchgate.netnih.gov. | |

| 3-Sulfonamide Group | Piperidine substituent (as in the title compound) | Provides a bulky, lipophilic moiety which may enhance binding to specific targets google.com. |

| Other cyclic or acyclic amines | Modulates lipophilicity and hydrogen bonding capacity, affecting target affinity and selectivity. | |

| Pyridine Ring | Substituents at other positions | Can influence electronic properties and steric interactions, fine-tuning activity and selectivity nih.gov. |

Based on the analysis of related compounds, a general pharmacophore model for the biological activity of 4-aminopyridine-3-sulfonamides can be proposed.

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor.

The 4-Amino Group: This group can act as a hydrogen bond donor and is crucial for interaction with the target, potentially mimicking the amino group of an endogenous ligand.

The Sulfonamide Group: The SO2 moiety provides two hydrogen bond acceptors, while the NH group (if unsubstituted) can act as a hydrogen bond donor. This group is often a key anchoring point to the biological target.

The Piperidine Ring: This bulky, hydrophobic group likely occupies a hydrophobic pocket in the binding site of the target protein, contributing to binding affinity through van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

No QSAR models or predictive analytical studies have been published that specifically include this compound. While QSAR studies exist for other classes of piperidine and pyridine derivatives, the unique structural features of this compound mean that its activity profile cannot be reliably predicted from existing models.

Mechanistic Investigations of Cellular Responses to this compound In Vitro

There is a lack of in vitro data regarding the cellular effects of this compound. Specifically, there are no available studies on:

Advanced Analytical Chemistry Methodologies for 3 Piperidin 1 Ylsulfonyl Pyridin 4 Amine and Its Metabolites

Chromatographic Separation Techniques for 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine and Related Compounds

Chromatographic methods are indispensable for separating the target compound from impurities, degradation products, and metabolites in various matrices. The choice of technique depends on the specific analytical challenge, such as the need for high throughput, enhanced resolution, or separation of chiral molecules.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis and quality control of pharmaceutical substances. A robust reversed-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar compound like this compound.

Method development would begin by selecting a suitable stationary phase, most commonly a C18 column, which provides excellent retention and separation for a wide range of organic molecules. nih.gov The mobile phase composition is critical and would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for the basic amine moieties in the molecule, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. nih.gov Detection is typically performed using a UV detector, set at a wavelength where the pyridine (B92270) chromophore exhibits strong absorbance, likely in the range of 230-260 nm. google.comgoogle.com

Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability for the intended application. researchgate.net This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Parameters and Validation Summary

| Parameter | Typical Condition / Acceptance Criteria | Description |

|---|---|---|

| Chromatographic Conditions | ||

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) nih.gov | Standard reversed-phase column for good retention of moderately polar analytes. |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | Gradient or isocratic elution is optimized for resolution and run time. |

| Flow Rate | 1.0 mL/min nih.gov | A standard flow rate for analytical HPLC columns. |

| Detection Wavelength | 254 nm google.comgoogle.com | Wavelength selected for maximum absorbance of the pyridine ring. |

| Column Temperature | 30°C nih.govgoogle.com | Controlled temperature ensures reproducible retention times. |

| Validation Parameters | ||

| Linearity | R² ≥ 0.999 nih.gov | The method's ability to elicit test results that are directly proportional to the analyte concentration. |

| Accuracy | 98.0% - 102.0% Recovery nih.gov | The closeness of the test results obtained by the method to the true value. |

| Precision (RSD) | ≤ 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| LOD | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |

For more demanding separation challenges, such as resolving closely related impurities or increasing sample throughput, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures and flow rates, leading to dramatic improvements in speed, resolution, and sensitivity.

An existing HPLC method for this compound can be transferred to a UHPLC system. This typically involves scaling the method parameters, including the gradient, flow rate, and injection volume, to the smaller column dimensions. The result is a much faster analysis time—often reducing run times from several minutes to under a minute—without sacrificing, and often improving, the separation efficiency. This high-throughput capability is particularly valuable in discovery and metabolite screening environments.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique, particularly for chiral separations and preparative-scale purifications. nih.govresearchgate.net SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol or isopropanol. nih.gov This mobile phase exhibits low viscosity and high diffusivity, allowing for very fast separations and rapid equilibration. researchgate.net

While this compound is itself achiral, SFC is highly relevant for separating it from potential chiral impurities or chiral metabolites that may be formed during metabolism. Chiral SFC screens often employ a set of standard chiral stationary phases (CSPs) such as those based on polysaccharide derivatives (e.g., Chiralpak AD, Chiralcel OD). nih.gov The high success rate, speed, and reduced solvent consumption make SFC the preferred initial approach for chiral separation challenges in many drug discovery settings. nih.govresearchgate.net

Furthermore, SFC is an attractive option for preparative chromatography. The majority of the mobile phase (CO2) is easily removed by depressurization, simplifying the isolation of the purified compound and making it a more environmentally friendly alternative to preparative HPLC.

Spectroscopic Characterization Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are essential for confirming the chemical structure of this compound and identifying its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) offers precise molecular weight and fragmentation data.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A full suite of 1D and 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the piperidine (B6355638) ring, and the amino group. The pyridine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their substitution pattern. The piperidine protons would be found in the aliphatic region (δ 1.5-3.5 ppm), likely as complex, overlapping multiplets. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show the expected number of carbon signals, with the pyridine carbons in the downfield region (δ 110-160 ppm) and the piperidine carbons in the upfield region (δ 20-50 ppm).

2D NMR: To definitively assign these signals and confirm the connectivity, several 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the mapping of proton networks within the pyridine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity between the different fragments of the molecule, for instance, by showing a correlation from the pyridine protons (e.g., H2 or H4) to the sulfur-adjacent carbon of the piperidine ring, through the sulfonyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Pyridine Ring | |||

| 2 | CH | ~8.5 | C4, C6 |

| 4 | C-NH₂ | ~155 | H2, H5, H6 |

| 5 | CH | ~6.7 | C3, C4 |

| 6 | CH | ~8.3 | C2, C4 |

| - | NH₂ | ~5.5-6.5 | C4, C5 |

| Piperidine Ring | |||

| 2', 6' | CH₂ | ~3.2 | C3', C5' |

| 3', 5' | CH₂ | ~1.6 | C2', C4', C6' |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure based on its fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the molecular mass of the parent ion with high accuracy (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₅N₃O₂S).

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, key fragmentations would be expected to occur at the relatively weak sulfonamide bonds. Plausible fragmentation pathways include the cleavage of the S-N bond to lose the piperidine ring and the cleavage of the C-S bond to lose the SO₂-piperidine moiety. researchgate.netresearchgate.net Analysis of these fragments helps to confirm the structure of the molecule.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Nominal) | Proposed Fragment | Formula |

|---|---|---|

| 241 | [M+H]⁺ | C₁₀H₁₆N₃O₂S⁺ |

| 156 | [M - C₅H₁₀N + H]⁺ | C₅H₅N₂O₂S⁺ |

| 95 | [M - C₅H₅N₂O₂S + H]⁺ | C₅H₁₀N₂⁺ |

Metabolite Identification: MS is a critical tool for identifying metabolites in biological fluids. The metabolism of the related compound 4-aminopyridine (B3432731) is known to involve hydroxylation and subsequent conjugation. nih.gov Therefore, likely metabolic pathways for this compound would include:

Phase I Oxidation: Hydroxylation (+16 Da mass shift) on the pyridine or piperidine rings. The primary metabolites of 4-aminopyridine are 3-hydroxy-4-aminopyridine and its sulfate (B86663) conjugate, suggesting that hydroxylation of the pyridine ring is a probable route. nih.gov

Phase II Conjugation: Glucuronidation (+176 Da mass shift) or sulfation (+80 Da mass shift) of the newly formed hydroxyl groups or the 4-amino group. nih.gov

By comparing the mass spectra of samples from preclinical or clinical studies to a control sample, new peaks corresponding to these mass shifts can be identified. Subsequent MS/MS analysis of these potential metabolite peaks can help pinpoint the site of modification by observing changes in the fragmentation pattern compared to the parent drug.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information about the vibrational modes of the molecule, allowing for the identification of key functional groups and offering insights into its molecular structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. Analysis of these bands confirms the presence of the primary amine, the sulfonamide group, the pyridine ring, and the piperidine ring.

Key vibrational frequencies observed in the IR spectrum include:

N-H Stretching: The primary amine (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) shows characteristic strong asymmetric and symmetric stretching bands, generally found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The exact positions can be influenced by the electronic environment.

C-N Stretching: The stretching vibration of the C-N bond in the aminopyridine moiety is typically observed in the fingerprint region. researchgate.net

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands, including C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. researchgate.net

Piperidine Ring Vibrations: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring are expected in the 2950-2850 cm⁻¹ region. nist.gov The C-N stretching of the tertiary amine in the piperidine ring also contributes to the spectrum. nist.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further confirm the presence of the key functional groups. The symmetric stretching of the S=O bonds in the sulfonamide group, for instance, often produces a strong Raman signal. nih.gov The ring breathing modes of the pyridine and piperidine rings are also typically well-defined in the Raman spectrum. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and assist in the assignment of the experimental IR and Raman bands. nih.govresearchgate.net This combined experimental and theoretical approach allows for a comprehensive vibrational analysis of the molecule.

Bioanalytical Method Development for Trace Analysis of this compound in Biological Matrices (Non-human)

The quantitative determination of this compound and its metabolites in non-human biological matrices is crucial for preclinical pharmacokinetic and metabolic studies. The development of robust and sensitive bioanalytical methods is therefore essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the preferred technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and wide applicability. rfppl.co.injapsonline.com The development of an LC-MS/MS method involves several key steps:

Sample Preparation: The initial step involves extracting the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). japsonline.comnih.gov The choice of method depends on the analyte's properties and the nature of the matrix. For sulfonamides, SPE has been shown to be an effective clean-up and enrichment technique. nih.govoriprobe.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound and its metabolites from endogenous matrix components. Reversed-phase chromatography with a C18 column is commonly employed. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). nih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process provides high selectivity and sensitivity. thermofisher.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

While less common for polar compounds like sulfonamides, GC-MS/MS can be used after appropriate derivatization to increase volatility and thermal stability. nih.gov Derivatization with agents like diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) has been used for the analysis of sulfonamides in biological matrices. nih.gov However, the additional derivatization step can add complexity and potential for variability to the method.

A developed bioanalytical method must be validated to ensure its reliability and reproducibility for its intended purpose. rfppl.co.in The validation process assesses several key parameters: rfppl.co.innih.govbioanalysisforum.jp

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and other drugs. rfppl.co.innih.gov

Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing standards at several concentration levels. rfppl.co.in

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. rfppl.co.inbioanalysisforum.jp

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. grupobiomaster.com

Below is an example of a data table summarizing typical validation parameters for an LC-MS/MS method.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ). bioanalysisforum.jp |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ). bioanalysisforum.jp |

| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy and precision. nih.gov |

Understanding the metabolic fate of this compound is crucial. Metabolic stability studies, both in vitro and in vivo, are conducted to identify potential metabolites and metabolic pathways. acs.orgresearchgate.net

In Vitro Studies: These studies typically involve incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions from various animal species. acs.org These systems contain the enzymes responsible for drug metabolism.

In Vivo Studies: Animal models are used to study the metabolism of the compound under physiological conditions. Biological samples such as plasma, urine, and feces are collected over time and analyzed for the presence of metabolites. nih.govnih.gov

Metabolite Identification: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, is a powerful tool for metabolite profiling. nih.govfrontiersin.org These instruments provide accurate mass measurements, which can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the metabolite ions. frontiersin.org

Common metabolic pathways for compounds containing sulfonamide and piperidine moieties include: researchgate.net

Oxidation: Hydroxylation of the piperidine or pyridine rings.

N-dealkylation: Removal of the piperidine ring.

Acetylation: Acetylation of the primary amine group. nih.gov

Glucuronidation or Sulfation: Conjugation reactions to increase water solubility and facilitate excretion.

The identification of metabolites is often a tentative process based on mass spectral data, and confirmation typically requires comparison with synthesized reference standards. frontiersin.org

Crystallography and Solid-State Characterization of this compound

The solid-state properties of a pharmaceutical compound are of great importance. Crystallography and other solid-state characterization techniques provide detailed information about the three-dimensional structure and physical properties of this compound in its crystalline form.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine:

Molecular Structure: The exact bond lengths, bond angles, and torsion angles within the molecule. nih.gov

Conformation: The preferred spatial arrangement of the different parts of the molecule, such as the orientation of the piperidine ring relative to the pyridinesulfonyl group. mdpi.comnih.gov For sulfonamides, the conformation around the S-N bond is of particular interest. mdpi.com

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces. acs.org

The data obtained from single-crystal X-ray diffraction can be presented in a crystallographic information file (CIF) and includes parameters such as the unit cell dimensions, space group, and atomic coordinates.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₁H₁₅N₃O₂S |

| Formula Weight | 269.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

This detailed structural information is invaluable for understanding the structure-activity relationships of the compound and for computational modeling studies. nih.gov

Potential Non Pharmacological Applications and Material Science Perspectives of 3 Piperidin 1 Ylsulfonyl Pyridin 4 Amine

Role in Supramolecular Chemistry and Host-Guest Interactions

The structure of 3-(piperidin-1-ylsulfonyl)pyridin-4-amine is conducive to forming ordered, non-covalent assemblies, making it a promising candidate for supramolecular chemistry. The pyridin-4-amine group can act as both a hydrogen bond donor (amine N-H) and acceptor (pyridine and amine nitrogens), while the sulfonamide group offers strong hydrogen bond accepting capabilities through its oxygen atoms and a hydrogen bond donating site at the amine. nih.govnih.gov These features enable the formation of robust and directional intermolecular interactions, which are fundamental to the construction of supramolecular architectures.

The pyridine (B92270) ring, in particular, is a well-established component in the formation of supramolecular assemblies through hydrogen bonding and metal coordination. mdpi.com The aminopyridine moiety can participate in predictable hydrogen-bonding patterns, leading to the formation of cocrystals with specific desired structures. nih.gov Studies on related aminopyridine compounds have demonstrated their ability to form host-guest inclusion complexes with macrocycles like cyclodextrins and cucurbiturils. researchgate.net For instance, 4-aminopyridine (B3432731) has been shown to form stable complexes with α-cyclodextrin, indicating the potential for the pyridin-4-amine portion of the target molecule to engage in similar host-guest chemistry. researchgate.net

The sulfonamide group is also known to be a potent director of supramolecular assembly, often participating in strong N-H···O and C-H···O hydrogen bonds. nih.govnih.gov The combination of the aminopyridine and sulfonamide functionalities can lead to a hierarchy of supramolecular synthons, enabling the design of complex crystalline structures. nih.gov

Table 1: Potential Supramolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Partners |

| Pyridin-4-amine | Hydrogen Bonding (Donor/Acceptor) | Carboxylic acids, amides, other heterocycles |

| Metal Coordination | Transition metal ions | |

| π-π Stacking | Aromatic systems | |

| Sulfonamide | Hydrogen Bonding (Donor/Acceptor) | Amides, N-oxides, alcohols |

| Piperidine (B6355638) | van der Waals Interactions | Aliphatic and aromatic moieties |

Application in Advanced Sensor Technologies and Chemosensing Platforms

The inherent chemical properties of this compound make it a promising candidate for the development of chemosensors. Pyridine derivatives are widely recognized for their application in sensing various analytes, including metal ions and small organic molecules. nih.gov The nitrogen atom of the pyridine ring and the amino group can act as binding sites for cations, leading to changes in the electronic properties of the molecule that can be detected by spectroscopic methods, such as fluorescence or UV-Vis absorption. nih.gov

The sulfonamide group can also contribute to the sensing capabilities of the molecule. Sulfonamides have been employed in the design of sensors for the detection of anions and have been shown to interact with various biological molecules. semanticscholar.orgnih.gov The combination of the pyridine-4-amine and sulfonamide moieties could lead to sensors with high selectivity and sensitivity for specific target analytes. For instance, tandem mass spectrometry methods have been developed for the detection of sulfonamide antibiotics, highlighting the potential for molecules with this functional group to be selectively identified. semanticscholar.orgnih.gov

The piperidine ring can be functionalized to further tune the selectivity and sensitivity of the sensor. For example, attaching a fluorophore or a chromophore to the piperidine ring could enhance the optical response of the sensor upon binding to an analyte.

Integration into Functionalized Materials and Nanotechnology Constructs

The versatile structure of this compound allows for its incorporation into a variety of functional materials, including polymers and nanoparticles. The amino group of the pyridin-4-amine moiety can be used as a reactive site for polymerization or for grafting the molecule onto the surface of materials.

Functional polymers are materials designed to have specific properties and applications, such as in drug delivery, catalysis, and electronics. mdpi.com Polymers incorporating piperidine have been synthesized and have shown potential in biotechnology for applications like gene delivery and tissue engineering. digitellinc.com Similarly, sulfonamide-functionalized polymers have been developed for biomedical applications. rsc.org By incorporating this compound into a polymer backbone, it may be possible to create materials with tailored properties, such as pH-responsiveness or the ability to bind specific metal ions.

In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, such as those made of gold, iron oxide, or silica (B1680970). mdpi.com The functionalization of nanoparticles with organic molecules can enhance their stability, biocompatibility, and functionality. mdpi.com For example, sulfonamide-functionalized magnetic nanoparticles have been synthesized and used in various applications. researchgate.net Attaching this compound to the surface of nanoparticles could impart them with the ability to selectively bind to certain targets or to act as catalysts.

Investigation of Catalytic Applications (e.g., Organocatalysis)

The structural features of this compound suggest its potential use in catalysis, particularly in the field of organocatalysis. Organocatalysts are small organic molecules that can catalyze chemical reactions with high efficiency and selectivity.

Piperidine and its derivatives are well-established organocatalysts for a variety of organic transformations. nih.gov The basic nitrogen atom of the piperidine ring can act as a Brønsted or Lewis base to activate substrates. The combination of the piperidine ring with the pyridin-4-amine and sulfonamide moieties could lead to novel organocatalysts with unique reactivity and selectivity.

The sulfonamide group can also play a role in catalysis. Sulfonamides have been used as directing groups in transition metal-catalyzed reactions and have been shown to influence the stereochemical outcome of reactions. nih.gov Furthermore, the pyridin-4-amine moiety could participate in catalytic cycles through hydrogen bonding or by acting as a proton shuttle. While direct catalytic applications of this compound have yet to be reported, the presence of these catalytically active functional groups warrants further investigation into its potential as an organocatalyst.

Table 2: Potential Catalytic Roles of Functional Moieties in this compound

| Functional Moiety | Potential Catalytic Role | Example Reaction Type |

| Piperidine | Brønsted/Lewis Base | Michael Addition, Aldol Reaction |

| Pyridin-4-amine | Hydrogen Bond Donor/Acceptor, Proton Shuttle | Asymmetric Synthesis |

| Sulfonamide | Directing Group, Chiral Ligand Component | C-H Activation, Asymmetric Catalysis |

Future Research Directions and Translational Challenges for 3 Piperidin 1 Ylsulfonyl Pyridin 4 Amine

Exploration of Novel Biological Targets and Therapeutic Modalities for Pre-clinical Investigation

The unique combination of a pyridine (B92270) sulfonamide and a piperidine (B6355638) ring in 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine suggests several avenues for preclinical investigation into novel biological targets. The sulfonamide group is a versatile pharmacophore present in drugs with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.comnih.gov

Future research could focus on its potential as an inhibitor of enzymes that are crucial in disease pathways. For instance, many sulfonamides are known to target carbonic anhydrase or enzymes in the folate biosynthetic pathway. ajchem-b.combiotech-asia.org The pyridine and piperidine components could confer selectivity for specific enzyme isoforms or new, unrelated targets.

Potential Therapeutic Modalities:

Targeted Protein Degradation: A promising therapeutic modality for small molecules is their use in Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation. mdpi.comresearchgate.net this compound could serve as a ligand for a novel biological target, which could then be linked to an E3 ligase-recruiting moiety to create a potent and selective protein degrader. This approach can overcome limitations of traditional small-molecule inhibitors, such as drug resistance. nih.govmolecularcloud.org

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Investigating the inhibitory activity of this compound against a panel of kinases could uncover novel anticancer or anti-inflammatory applications.

Table 1: Potential Biological Targets for this compound

| Target Class | Rationale | Potential Therapeutic Area |

|---|---|---|

| Carbonic Anhydrases | Sulfonamide moiety is a classic inhibitor. | Glaucoma, Cancer |

| Dihydropteroate (B1496061) Synthase | Sulfonamides are known to inhibit this bacterial enzyme. | Infectious Diseases |

| Kinases | Pyridine ring is a common scaffold in kinase inhibitors. | Cancer, Inflammation |

| Lysine Specific Demethylase 1 (LSD1) | Compounds with piperidine-pyridine structures have shown inhibitory activity. nih.gov | Cancer |

Development of Advanced Delivery Systems and Formulation Strategies (Focus on Chemical Engineering/Material Science)

Translating a promising compound into a therapeutic requires overcoming challenges related to its physicochemical properties, such as solubility and bioavailability. Advanced delivery systems engineered from novel materials can address these issues.

Potential Advanced Delivery Systems:

Nanoparticle Encapsulation: Encapsulating this compound within lipid-based or polymeric nanoparticles could enhance its solubility, protect it from degradation, and enable targeted delivery to disease sites. mdpi.com This is particularly relevant if the compound is developed as a PROTAC, which often have high molecular weights and poor permeability. mdpi.com

Redox-Responsive Delivery Systems: The pyridine moiety can be utilized in chemical delivery systems (CDS) based on a dihydropyridine↔quaternary pyridinium (B92312) salt redox system. nih.gov This approach can potentially improve brain penetration and allow for a prolonged, constant level of the drug at the target site. nih.gov

Self-Assembling Systems: For derivatives of the compound, carrier-free self-assembly into nanoparticles is an emerging strategy that can achieve high drug loading and stability. mdpi.com

Strategies for Overcoming Research Limitations and Enhancing Compound Efficacy in Mechanistic Models

A primary challenge in the development of any small molecule inhibitor is its "druggability"—the ability to effectively bind to a molecular target with high potency and specificity. youtube.com Many validated biological targets lack suitable binding pockets for small molecules. molecularcloud.org

Strategies to Enhance Efficacy:

Structural Optimization for Selectivity: If initial screening reveals off-target effects, medicinal chemistry efforts can be employed to modify the structure of this compound to improve selectivity. Even non-selective inhibitors can sometimes be converted into more selective protein degraders using the PROTAC approach. nih.gov

Overcoming Drug Resistance: Cancer cells and microbes can develop resistance to small molecule inhibitors through target mutation or upregulation. youtube.com Strategies to overcome this include the development of next-generation inhibitors that can bind to the mutated target or the use of PROTACs to degrade the target protein entirely, a method that has shown promise in overcoming resistance. nih.gov

Combination Therapies: In mechanistic models, evaluating the efficacy of this compound in combination with other therapeutic agents can reveal synergistic effects. For example, a checkerboard assay could identify synergy with existing antibiotics if the compound shows antimicrobial potential. tandfonline.com

Integration of Artificial Intelligence and Machine Learning Approaches in Compound Research and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and improving precision. nih.gov These technologies can be applied at various stages of research and optimization for this compound.

Applications of AI/ML:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel biological targets for the compound.

Predictive Modeling: Machine learning models can predict the physicochemical properties, bioactivity, and potential toxicity of derivatives of this compound before they are synthesized. nih.govnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a target or improved pharmacokinetic profiles. stanford.edu Recently, a generative AI model named SyntheMol was used to create novel drugs to combat resistant bacteria. stanford.edu

Synthesis Planning: AI can also assist in planning the most efficient synthetic routes for novel derivatives, a critical step in accelerating the drug development pipeline.

Table 2: AI/ML Tools in Compound Development

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Target Identification | Analyzing 'omics' data to find novel protein targets. | Expands therapeutic possibilities. |

| Virtual Screening | Screening large compound libraries for potential hits against a target. | Accelerates hit identification. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Reduces late-stage failures. |

Unexplored Chemical Reactivity and Synthetic Opportunities for this compound and its Derivatives

The chemical structure of this compound offers numerous opportunities for synthetic modification to create a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Opportunities:

Functionalization of the Pyridine Ring: The pyridine ring can be further substituted to modulate the electronic properties and steric profile of the molecule. This could involve reactions like electrophilic aromatic substitution, although the amino group will strongly influence the regioselectivity.

Modification of the Piperidine Moiety: The piperidine ring can be modified, for instance, by introducing substituents to alter its conformation and interaction with target proteins. nih.gov

Derivatization of the Amino Group: The primary amino group at the 4-position of the pyridine ring is a key site for derivatization. It can be acylated, alkylated, or used to form Schiff bases, allowing for the combination of the core scaffold with other bioactive fragments. tandfonline.com

Novel Synthetic Routes: While the standard synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, newer methods are continuously being developed. nih.govnih.gov These include one-pot syntheses from unactivated acids and amines, or direct synthesis from thiols and amines. acs.orgrsc.org Exploring these modern synthetic methodologies could provide more efficient and environmentally friendly ways to produce this compound and its analogs. Microwave-assisted synthesis is another avenue for high-yield, rapid production of sulfonamides. ekb.eg

By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, addressing current translational challenges and paving the way for novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation of pyridin-4-amine with piperidine-1-sulfonyl chloride. A typical approach involves using a polar aprotic solvent (e.g., dichloromethane or acetonitrile) and a base (e.g., triethylamine or potassium carbonate) to neutralize HCl byproducts. Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize side reactions like over-sulfonylation .

- Validation : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended for isolating high-purity products (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to verify the presence of the piperidine sulfonyl group (e.g., δ ~2.8–3.2 ppm for piperidine protons) and pyridin-4-amine aromatic signals (δ ~7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]) matching the theoretical mass.

- Elemental Analysis : Ensure C, H, N, and S percentages align with calculated values (±0.4% tolerance) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Solubility : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility tests in ethanol, methanol, and acetonitrile are advised for experimental workflows .

- Stability : Store under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model the electron density of the sulfonyl group and pyridine ring, predicting reactivity toward biological targets (e.g., enzymes, receptors) .